REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1([CH:10]([CH2:13][OH:14])[CH2:11][OH:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.CO[C:17](OC)([CH3:19])[CH3:18].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>CC(C)=O>[CH3:18][C:17]1([CH3:19])[O:12][CH2:11][CH:10]([C:4]2([CH2:3][CH2:2][OH:1])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[CH2:13][O:14]1 |f:3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OCCC1(CCCCC1)C(CO)CO
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the solution at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue were added diethyl ether and water, and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed in turn with 0.5N hydrochloric acid, water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=1:1 to 1:2)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)C1(CCCCC1)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |